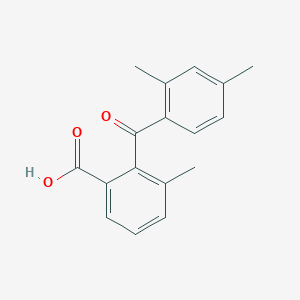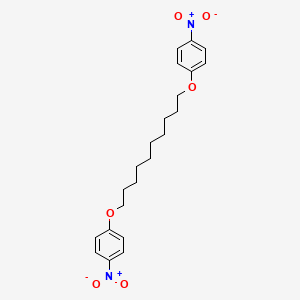![molecular formula C8H12N2O B15076195 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one CAS No. 1784-72-1](/img/structure/B15076195.png)
1,5-Diazabicyclo[4.4.0]dec-5-en-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diazabicyclo[4.4.0]dec-5-en-10-one: is a bicyclic amidine compound known for its strong basicity and catalytic properties. It is widely used in organic synthesis due to its ability to facilitate various chemical reactions, such as Michael additions and aldol condensations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. The synthesis typically involves the use of strong bases and specific reaction conditions to achieve the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one is widely used as a catalyst in organic synthesis. It facilitates reactions such as Michael additions, aldol condensations, and Friedel-Crafts acylation .
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays .
Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its strong basicity and catalytic properties make it valuable in drug development .
Industry: The compound is used in industrial processes for the production of fine chemicals and specialty materials. It serves as a catalyst in various chemical manufacturing processes, contributing to the efficiency and selectivity of reactions .
Mecanismo De Acción
Mechanism of Action: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one exerts its effects through its strong basicity and nucleophilicity. It can deprotonate acidic substrates, facilitating various chemical transformations. The compound’s bicyclic structure allows it to stabilize reaction intermediates, enhancing the efficiency of catalytic processes .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including carbonyl compounds, carboxylic acids, and other electrophiles. It participates in pathways involving nucleophilic addition, elimination, and substitution reactions .
Comparación Con Compuestos Similares
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic amidine with similar basicity and catalytic properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic amidine with a larger ring structure, used in similar catalytic applications.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: A triazabicyclic compound with enhanced nucleophilicity and basicity.
Uniqueness: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one is unique due to its specific bicyclic structure, which provides a balance of basicity and nucleophilicity. This makes it highly effective in catalyzing a wide range of chemical reactions, distinguishing it from other similar compounds .
Propiedades
Número CAS |
1784-72-1 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2,3,4,7,8,9-hexahydropyrido[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1-6H2 |
Clave InChI |
SENZWMNCHJFUGV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NCCCN2C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


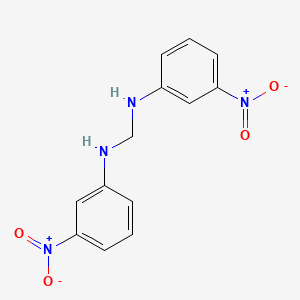
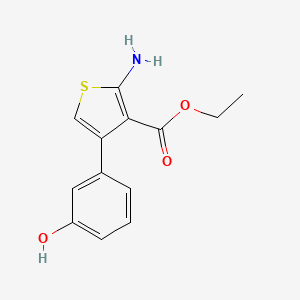
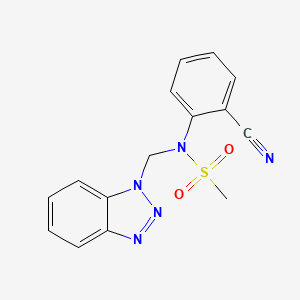
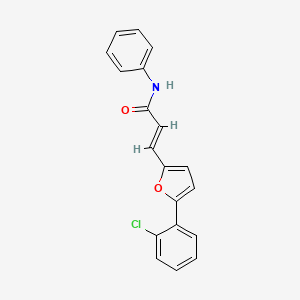
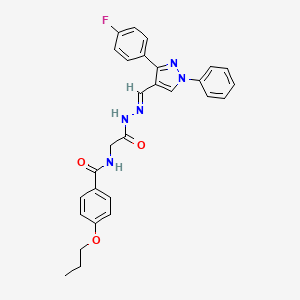
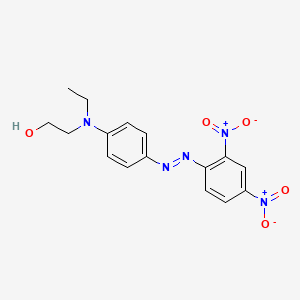
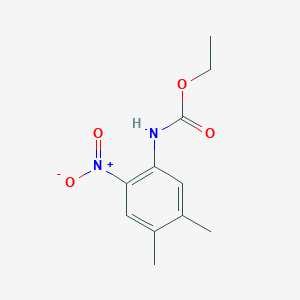
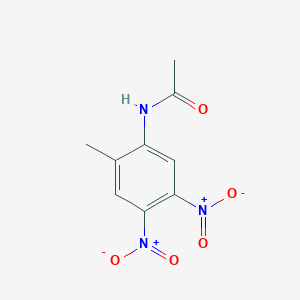
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)
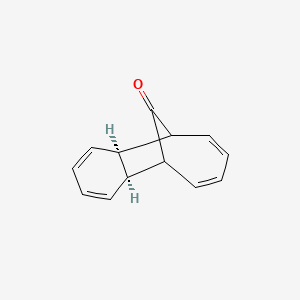
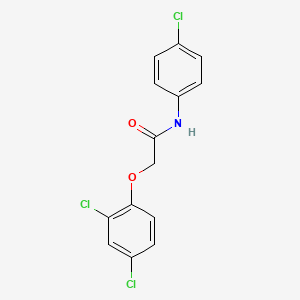
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
